

# A Comparative Guide to TYK2 Inhibitors: Tyk2-IN-8 and Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune disease signaling pathways. We will examine **Tyk2-IN-8**, a research compound, and deucravacitinib (Sotyktu®), a clinically approved, first-in-class TYK2 inhibitor. This comparison is based on available experimental data to assist researchers in selecting appropriate tools for their studies.

### Introduction to TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling. TYK2 is involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, making it a prime therapeutic target for a range of autoimmune and inflammatory disorders.[1] Selective inhibition of TYK2 is a promising strategy to modulate the immune response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.

## **Mechanism of Action: A Tale of Two Domains**

A key differentiator between **Tyk2-IN-8** and deucravacitinib lies in their mechanism of action and binding site on the TYK2 protein.

**Tyk2-IN-8** is an ATP-competitive inhibitor that targets the catalytically active kinase domain (JH1) of TYK2.[2] This is a traditional mechanism for kinase inhibitors, where the molecule



competes with ATP for binding in the active site, thereby preventing the phosphorylation of downstream substrates.

Deucravacitinib, in contrast, is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[3] It uniquely binds to the regulatory pseudokinase domain (JH2) of TYK2.[4] This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent signaling.[4] This distinct mechanism of action is the basis for its high selectivity for TYK2 over other JAK family members.[5]

# **Quantitative Comparison of Inhibitor Performance**

The following tables summarize the available quantitative data for **Tyk2-IN-8** and deucravacitinib, focusing on their potency and selectivity. It is important to note that **Tyk2-IN-8** is a research chemical with limited publicly available data, and reported values may vary between different sources. Deucravacitinib, as a clinically approved drug, has undergone extensive characterization.

Table 1: In Vitro Potency (IC50)

| Inhibitor             | Target                | IC50 (nM)  | Source |
|-----------------------|-----------------------|------------|--------|
| Tyk2-IN-8             | TYK2 (JH2)            | 5.7        | [6][7] |
| TYK2 (JH1)            | 17                    | [2][8]     |        |
| JAK1 (JH1)            | 3.0                   | [6][7]     |        |
| JAK1                  | 74                    | [2][8]     | _      |
| JAK2                  | 383                   | [2][8]     | _      |
| Deucravacitinib       | TYK2 (cellular assay) | ~1.2 - 6.4 | [9]    |
| JAK1 (cellular assay) | >10,000               | [4]        |        |
| JAK2 (cellular assay) | >10,000               | [4]        | _      |
| JAK3 (cellular assay) | >10,000               | [4]        |        |

Table 2: Selectivity Profile



| Inhibitor       | Selectivity for TYK2 over other JAKs                                                                                          | Notes                                                                                               |
|-----------------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Tyk2-IN-8       | Moderate to good selectivity for TYK2 over JAK2. Lower selectivity against JAK1.                                              | Data from different sources show some variability. It is a dual TYK2/JAK1 inhibitor to some extent. |
| Deucravacitinib | High selectivity. Over 100-fold<br>for TYK2 over JAK1/3 and over<br>2000-fold for TYK2 over JAK2<br>in cell-based assays.[10] | The allosteric mechanism of action contributes significantly to its high selectivity.[5]            |

# Signaling Pathways and Experimental Workflows

To understand the context of TYK2 inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used to characterize these inhibitors.

## **TYK2 Signaling Pathway**

TYK2 is a critical component of the JAK-STAT signaling pathway downstream of several cytokine receptors, including those for IL-12, IL-23, and Type I interferons. Upon cytokine binding, receptor-associated JAKs, including TYK2, are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.





Check Availability & Pricing

Click to download full resolution via product page

Caption: TYK2 signaling pathway and points of inhibition.

# **Experimental Workflow: In Vitro Kinase Assay**

A common method to determine the potency of a kinase inhibitor is through an in vitro kinase assay. This workflow outlines the general steps for assessing the IC50 of a compound against TYK2.





Click to download full resolution via product page

Caption: Generalized workflow for an in vitro kinase assay.



## **Experimental Protocols**

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for assays relevant to the characterization of TYK2 inhibitors.

# Protocol 1: TYK2 Kinase Activity Assay (Luminescence-Based)

This protocol is a general guideline for measuring TYK2 kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption.

#### Materials:

- Recombinant human TYK2 enzyme
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP
- TYK2 substrate peptide (e.g., a poly-Glu-Tyr peptide)
- Test inhibitor (Tyk2-IN-8 or deucravacitinib) dissolved in DMSO
- Luminescent kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Luminometer

#### Procedure:

- Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
- Reaction Setup: In a multi-well plate, add the following to each well:
  - Kinase assay buffer



- Diluted test inhibitor (or DMSO for control wells)
- Recombinant TYK2 enzyme
- Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add a mixture of ATP and the substrate peptide to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for TYK2 for IC50 determination.
- Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
- Signal Detection: Add the luminescent kinase assay reagent to each well according to the manufacturer's instructions. This reagent measures the amount of remaining ATP.
- Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
- Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate
  the percent inhibition for each inhibitor concentration relative to the DMSO control.

  Determine the IC50 value by fitting the data to a dose-response curve using non-linear
  regression.

## Protocol 2: Cellular Phospho-STAT Assay (Western Blot)

This protocol describes how to measure the inhibition of TYK2-mediated STAT phosphorylation in a cellular context.

#### Materials:

- A human cell line expressing TYK2 (e.g., THP-1 or a similar hematopoietic cell line)
- Cell culture medium and supplements
- Cytokine stimulant (e.g., IFN-α, IL-12, or IL-23)



- Test inhibitor (Tyk2-IN-8 or deucravacitinib)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-STAT (e.g., p-STAT3), anti-total-STAT, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- · Cell Culture and Treatment:
  - Culture cells to the desired density.
  - Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
  - Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
     Include an unstimulated control.
- Cell Lysis:



- · Wash the cells with ice-cold PBS.
- Lyse the cells with ice-cold lysis buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and heating.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:
  - Apply the ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing:
  - Strip the membrane according to the manufacturer's protocol.



- Re-probe the membrane with antibodies for total STAT and a loading control (e.g.,
   GAPDH) to ensure equal protein loading.
- Data Analysis:
  - Quantify the band intensities for phospho-STAT and total STAT.
  - Normalize the phospho-STAT signal to the total STAT and/or loading control signal.
  - Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration relative to the cytokine-stimulated vehicle control.
  - Determine the cellular IC50 value by plotting the normalized data against the inhibitor concentration.

## Conclusion

**Tyk2-IN-8** and deucravacitinib represent two distinct approaches to TYK2 inhibition. **Tyk2-IN-8**, as an ATP-competitive inhibitor targeting the JH1 domain, offers a tool for researchers studying the direct catalytic function of TYK2. However, its selectivity profile, particularly concerning JAK1, should be considered when interpreting experimental results.

Deucravacitinib's novel allosteric mechanism of action, targeting the JH2 pseudokinase domain, confers a high degree of selectivity for TYK2. This has translated into a favorable safety and efficacy profile in clinical trials for psoriasis.[11] For researchers, deucravacitinib serves as a highly selective tool to probe the biological functions of TYK2 with minimal off-target effects on other JAKs.

The choice between these inhibitors will depend on the specific research question. For studies requiring a highly selective probe of TYK2 signaling, deucravacitinib is the current gold standard. **Tyk2-IN-8** may be useful in studies where a dual TYK2/JAK1 inhibitor is desired or for comparative studies on different mechanisms of TYK2 inhibition. As with any research tool, a thorough understanding of the compound's properties and careful experimental design are paramount for generating reliable and interpretable data.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tyrosine kinase 2 Wikipedia [en.wikipedia.org]
- 2. Tyk2-IN-8 | CAS#:2127109-84-4 | Chemsrc [chemsrc.com]
- 3. Bristol Myers Squibb New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Deucravacitinib in plaque psoriasis: 2-year safety and efficacy results from the phase III POETYK trials PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to TYK2 Inhibitors: Tyk2-IN-8 and Deucravacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2821830#comparing-tyk2-in-8-to-other-tyk2-inhibitors-like-deucravacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com